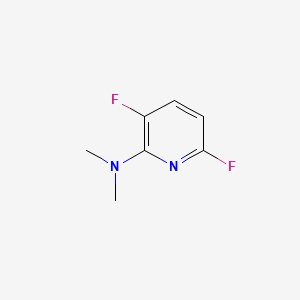
3,6-difluoro-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative This compound is characterized by the presence of two fluorine atoms at the 3rd and 6th positions of the pyridine ring, and a dimethylamino group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-difluoro-N,N-dimethylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of the corresponding pyridine with a fluorinating agent such as F2/N2 in the presence of a strong acid . Another approach involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting pyridine with fluorine gas .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes. These methods are optimized for high yield and purity, utilizing advanced fluorination technologies and efficient fluorinating reagents . The choice of method depends on the desired scale of production and the specific requirements of the end product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Difluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, which can replace the fluorine atoms in the pyridine ring.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-substituted pyridines .
Applications De Recherche Scientifique
3,6-Difluoro-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-difluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical reactions, influencing its reactivity and binding affinity . The dimethylamino group also plays a crucial role in modulating the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoropyridine: Another fluorinated pyridine with fluorine atoms at the 2nd and 4th positions.
3,5-Difluoro-2,4,6-triazidopyridine: A highly fluorinated pyridine derivative with azido groups.
6-Fluoro-N,N-dimethylpyridin-2-amine: A similar compound with a single fluorine atom at the 6th position.
Uniqueness
3,6-Difluoro-N,N-dimethylpyridin-2-amine is unique due to the specific positioning of the fluorine atoms and the dimethylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C7H8F2N2 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
3,6-difluoro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-11(2)7-5(8)3-4-6(9)10-7/h3-4H,1-2H3 |
Clé InChI |
PMQCBBQWZJMXSP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


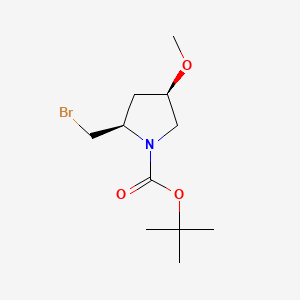
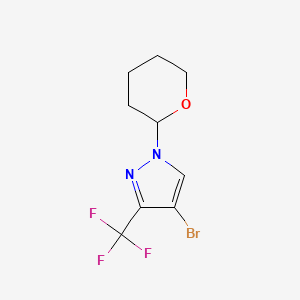
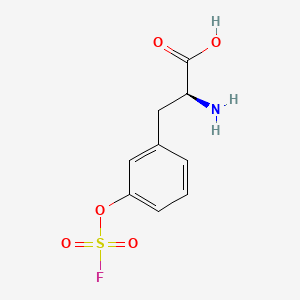
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
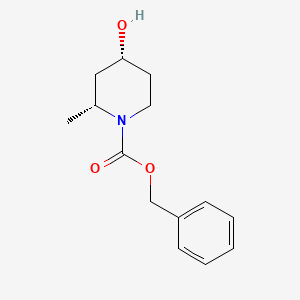
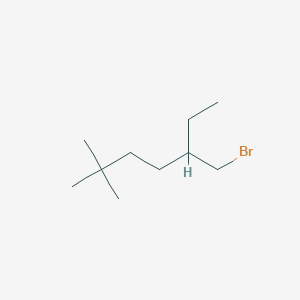

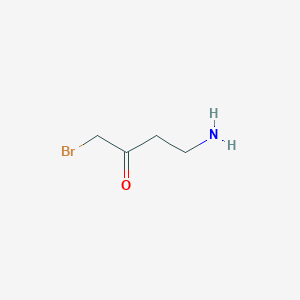
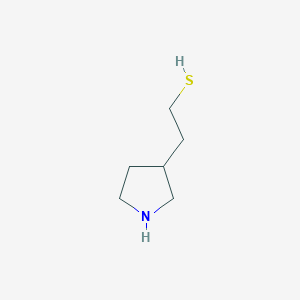
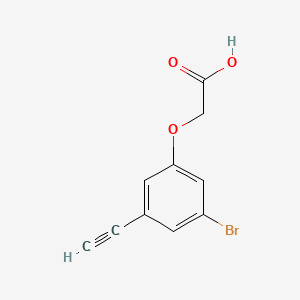
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
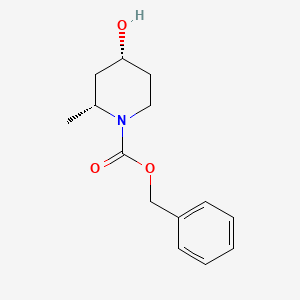
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
